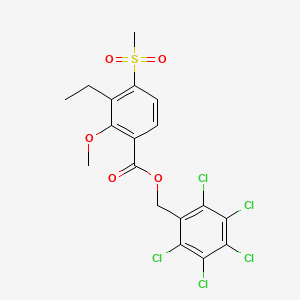

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-2-methoxy-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl5O5S/c1-4-8-11(29(3,25)26)6-5-9(17(8)27-2)18(24)28-7-10-12(19)14(21)16(23)15(22)13(10)20/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKEBLTUJXCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1OC)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves multiple steps. One common method includes the reaction of 2,3,4,5,6-pentachlorobenzyl chloride with 3-ethyl-2-methoxy-4-(methylsulfonyl)benzoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pentachlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Reactivity and Transformations

- The compound can undergo several chemical reactions:

- Oxidation : The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution : The pentachlorobenzyl group is susceptible to nucleophilic substitution reactions.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carbonyl compound |

| Reduction | Lithium aluminum hydride | Alcohol |

| Substitution | Sodium methoxide in methanol | Substituted benzyl derivatives |

Biological Applications

Environmental Impact Studies

- Research has focused on the potential effects of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate on microbial degradation and its environmental persistence. Studies indicate that the compound may affect microbial communities in contaminated environments.

Toxicological Assessments

- Investigations into the toxicological profile of this compound have revealed potential impacts on aquatic organisms. It is essential for evaluating the ecological risks associated with its use and presence in the environment.

Industrial Applications

Material Development

- In industry, (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate is utilized in developing new materials and chemical processes. Its properties make it suitable for applications requiring high thermal stability and resistance to degradation.

Chemical Processes

- The compound's reactivity allows it to be employed in various chemical processes aimed at producing specialty chemicals or polymers with specific functionalities.

Case Studies

-

Microbial Degradation Study

- A study conducted on the degradation of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate in soil samples indicated that certain bacterial strains could effectively break down the compound. This finding highlights its potential for bioremediation applications.

-

Toxicity Evaluation

- Research assessing the toxicity of this compound on fish species demonstrated adverse effects at elevated concentrations. These results are critical for regulatory assessments and environmental safety evaluations.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

(a) Pentachlorophenyl Methyl Ether (PCP Methyl Ether)

- Molecular Formula : C₇H₃Cl₅O

- Structure : A pentachlorophenyl group linked to a methoxy (-OCH₃) group.

- Role : Quintozene metabolite; less reactive due to the absence of sulfonyl or ester groups.

- Properties : Higher volatility compared to the target compound, attributed to the smaller methoxy substituent .

(b) Pentachlorophenyl Methyl Sulfide (PCP Methyl Sulfide)

(c) Metsulfuron Methyl Ester

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Structure : Substituted benzoate with a triazine ring.

- Role : Herbicide targeting acetolactate synthase (ALS) in plants.

- Properties: Polar sulfonylurea group enables systemic action, unlike the non-systemic, soil-persistent nature of the target compound .

Data Table: Key Comparative Properties

| Compound | Molecular Formula | Key Substituents | Use/Role | Water Solubility | Log P (Octanol-Water) |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₁₂Cl₅O₅S | -SO₂CH₃, -OCH₃, -C₂H₅, Cl₅ | Quintozene metabolite | Low (<1 mg/L) | 5.8 (estimated) |

| Pentachlorophenyl Methyl Ether | C₇H₃Cl₅O | -OCH₃, Cl₅ | Quintozene metabolite | Moderate (~10 mg/L) | 4.2 |

| Pentachlorophenyl Methyl Sulfide | C₇H₃Cl₅S | -SCH₃, Cl₅ | Quintozene metabolite | Very Low (<0.1 mg/L) | 6.1 |

| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | -SO₂NHCON(CH₃)Triazine | Herbicide (ALS inhibitor) | High (~1,200 mg/L) | 1.7 |

Research Findings

Contrast with Lead-Based Compounds: Unlike organolead derivatives (e.g., triphenylplumbane analogues), the target compound lacks metal coordination sites, reducing its neurotoxic effects but maintaining ecological risks due to chlorinated aromaticity .

Biological Activity

The compound (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate is a synthetic organic compound with potential biological activity. This article reviews its biological properties, including antibacterial and anticancer activities, as well as its environmental impact and toxicological profile.

Chemical Structure and Properties

The compound consists of a pentachlorophenyl moiety linked to a methanesulfonyl group and an ethyl-substituted methoxybenzoate. Its molecular formula is .

Antibacterial Activity

Several studies have evaluated the antibacterial properties of related compounds and derivatives. For instance, derivatives of pentachlorophenol (PCP) have shown significant antibacterial effects against various strains of bacteria. The minimal inhibitory concentration (MIC) values for these compounds can range from 0.12 to 0.98 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pentachlorophenol Derivative | 0.12 | S. flexneri |

| Pentachlorophenol Derivative | 0.49 | A. clavatus |

| Pentachlorophenol Derivative | 0.12 | C. albicans |

Anticancer Activity

Research has indicated that compounds similar to (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate exhibit cytotoxic effects against cancer cell lines such as HeLa and A549. The IC50 values for these compounds are reported to be around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Toxicological Profile

Pentachlorophenol is known for its toxic effects on human health and the environment. Studies have demonstrated that exposure to PCP can lead to developmental delays in zebrafish embryos, indicating potential teratogenic effects . The compound has been shown to disrupt energy metabolism by inhibiting oxidative phosphorylation (OXPHOS), leading to a Warburg-like effect in developing embryos .

Case Studies

- Zebrafish Model : A study exposed zebrafish embryos to varying concentrations of PCP, observing developmental delays and altered gene expression related to energy metabolism .

- Antimicrobial Efficacy : A series of methanolic extracts from plants containing related structures were tested against antibiotic-resistant strains of bacteria, showing promising results in inhibiting growth at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.